molecular formula C20H17BrN2O5 B280110 methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B280110
M. Wt: 445.3 g/mol
InChI Key: KPXIBOYIBVGSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates to form the desired pyran derivative . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives with different substituents, such as:

Uniqueness

What sets methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

methyl 6-amino-4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C20H17BrN2O5/c1-11-17(20(24)25-2)18(15(9-22)19(23)27-11)16-7-6-14(28-16)10-26-13-5-3-4-12(21)8-13/h3-8,18H,10,23H2,1-2H3

InChI Key

KPXIBOYIBVGSDS-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(O2)COC3=CC(=CC=C3)Br)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(O2)COC3=CC(=CC=C3)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.